molecular formula C25H20Cl2N2O3S2 B12513347 [2-(Benzenesulfonyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-YL]ethylidene][(4-chlorophenyl)methoxy]amine

[2-(Benzenesulfonyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-YL]ethylidene][(4-chlorophenyl)methoxy]amine

Cat. No.: B12513347
M. Wt: 531.5 g/mol
InChI Key: BITIEPKPBJYQIC-UHFFFAOYSA-N
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Description

[2-(Benzenesulfonyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-YL]ethylidene][(4-chlorophenyl)methoxy]amine is a complex organic compound that features a thiazole ring, a benzenesulfonyl group, and chlorophenyl groups. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Benzenesulfonyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-YL]ethylidene][(4-chlorophenyl)methoxy]amine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Benzenesulfonyl Group: This step might involve sulfonylation reactions using benzenesulfonyl chloride in the presence of a base.

    Attachment of Chlorophenyl Groups: This can be done through nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the benzenesulfonyl group.

    Reduction: Reduction reactions might target the sulfonyl group or the thiazole ring.

    Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

Biologically, compounds with similar structures have been studied for their potential antimicrobial, antifungal, or anticancer activities.

Medicine

In medicine, such compounds could be investigated for their potential as therapeutic agents, particularly if they exhibit biological activity against specific targets.

Industry

Industrially, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action for [2-(Benzenesulfonyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-YL]ethylidene][(4-chlorophenyl)methoxy]amine would depend on its specific biological activity. Generally, such compounds might interact with molecular targets like enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    [2-(Benzenesulfonyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-YL]ethylidene][(4-chlorophenyl)methoxy]amine: Unique due to its specific substitution pattern and functional groups.

    Thiazole Derivatives: Compounds with thiazole rings are common in medicinal chemistry.

    Benzenesulfonyl Compounds: These are often used in pharmaceuticals and agrochemicals.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C25H20Cl2N2O3S2

Molecular Weight

531.5 g/mol

IUPAC Name

2-(benzenesulfonyl)-N-[(4-chlorophenyl)methoxy]-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanimine

InChI

InChI=1S/C25H20Cl2N2O3S2/c1-17-24(33-25(28-17)19-9-13-21(27)14-10-19)23(16-34(30,31)22-5-3-2-4-6-22)29-32-15-18-7-11-20(26)12-8-18/h2-14H,15-16H2,1H3

InChI Key

BITIEPKPBJYQIC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=NOCC3=CC=C(C=C3)Cl)CS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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